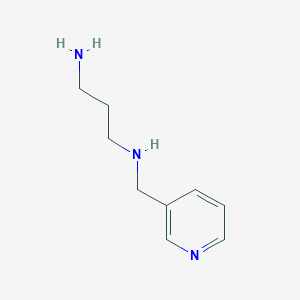

N1-(3-Pyridinylmethyl)-1,3-propanediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(pyridin-3-ylmethyl)propane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-4-2-6-12-8-9-3-1-5-11-7-9/h1,3,5,7,12H,2,4,6,8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZYTBAJJNWAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of N1-(3-Pyridinylmethyl)-1,3-propanediamine

An In-depth Technical Guide to the Physicochemical Properties of N1-(3-Pyridinylmethyl)-1,3-propanediamine

Introduction

This compound is a diamine derivative featuring a pyridine ring linked to a propanediamine backbone. This unique structure, combining a basic aromatic heterocycle with a flexible aliphatic diamine chain, makes it a compound of significant interest for researchers in medicinal chemistry and materials science. Its multiple basic centers suggest its utility as a versatile ligand in coordination chemistry, a building block for polyamide synthesis, and a scaffold for the development of novel pharmaceutical agents.

Understanding the physicochemical properties of this molecule is a critical first step in its application. These properties—such as its ionization behavior (pKa), lipophilicity (logP), and solubility—govern its pharmacokinetic and pharmacodynamic profile, including absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of these key parameters and details the authoritative experimental protocols required for their determination, offering a foundational roadmap for scientists and drug development professionals.

Chemical Identity and Core Physical Properties

A precise understanding of the molecule's basic identity is paramount before undertaking experimental characterization.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N'-(pyridin-3-ylmethyl)propane-1,3-diamine |

| Synonyms | This compound |

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| Canonical SMILES | C1=CN=C(C=C1)CNCCCN |

Note: Experimental physical properties such as boiling point, density, and refractive index must be determined empirically for a pure sample.

Ionization Behavior (pKa): The Key to Solubility and Interaction

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for a compound with multiple basic centers like this compound. It dictates the extent of ionization at a given pH, which directly influences solubility, membrane permeability, and the ability to form ionic bonds with biological targets. This molecule possesses three basic nitrogen atoms—two on the aliphatic chain and one on the pyridine ring—each with a distinct pKa value.

Causality Behind Experimental Choices

Potentiometric titration is the gold-standard method for pKa determination due to its precision and ability to resolve multiple ionization constants.[1][2] The method involves monitoring pH changes in a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[3] The resulting titration curve reveals inflection points corresponding to the pKa values of the ionizable groups.[4] This approach is superior to spectrophotometric methods when a compound lacks a strong chromophore that changes significantly with protonation state or when impurities might interfere with UV-Vis absorbance readings.[1]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is a self-validating system for the precise measurement of the three pKa values of this compound.

Materials:

-

This compound (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water, degassed (e.g., by nitrogen purging)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel with temperature control

Step-by-Step Methodology: [3][4]

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25°C).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in degassed, high-purity water to a final concentration of approximately 1 mM. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and ensures stable electrode readings.

-

Initial Acidification: Place 20 mL of the sample solution into the titration vessel. Purge the headspace with nitrogen to prevent CO2 absorption. Using a calibrated burette, add 0.1 M HCl to lower the pH to ~1.8-2.0, ensuring all three nitrogen centers are fully protonated.

-

Titration: Begin the titration by adding standardized 0.1 M NaOH in small, precise increments. Allow the pH reading to stabilize after each addition before recording the pH and the volume of titrant added.

-

Data Acquisition: Continue the titration until the pH reaches ~12.0-12.5 to ensure all protons have been titrated.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence points, which appear as peaks.

-

The pKa values are determined from the pH at the half-equivalence points. For a triprotic base, the pKa values correspond to the pH at 0.5, 1.5, and 2.5 equivalents of titrant added. The midpoint of each buffer region on the titration curve corresponds to a pKa.[3]

-

Visualization of Experimental Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): A Predictor of Membrane Permeability

Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a fundamental determinant of a drug's ability to cross biological membranes. It represents the equilibrium partitioning of a neutral compound between an immiscible lipid-like (n-octanol) and aqueous phase. For an ionizable molecule like this compound, the distribution coefficient (logD) at a specific pH (typically physiological pH 7.4) is often more relevant.

Causality Behind Experimental Choices

The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct measurement of the partition coefficient.[5] This method involves physically dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then quantifying the compound's concentration in each phase.[5][6] While labor-intensive, its directness provides a high degree of accuracy for compounds within a logP range of -2 to 4, making it highly trustworthy.[5]

Experimental Protocol: logP Determination by the Shake-Flask Method

This protocol ensures an accurate and reproducible measurement of the logP value.

Materials:

-

This compound (high purity)

-

n-Octanol (reagent grade or higher)

-

High-purity water (or phosphate buffer for logD at pH 7.4)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (for phase separation)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology: [6][7]

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water or buffer) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the analyte in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical detection method.

-

Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous stock solution. Typical phase volume ratios can be adjusted depending on the expected lipophilicity to ensure measurable concentrations in both phases.[7]

-

Equilibration: Seal the tube and shake it gently for a sufficient period (e.g., 30 minutes to several hours) to allow the analyte to reach partitioning equilibrium.[6] Avoid vigorous shaking that can lead to persistent emulsions.

-

Phase Separation: Centrifuge the tube at a moderate speed to achieve a clean separation of the two phases. Improper phase separation is a major source of error.[5]

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Quantify the concentration of the analyte in each aliquot using a validated analytical method like HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log10(P)

-

Visualization of Experimental Workflow

Sources

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of N1-(3-Pyridinylmethyl)-1,3-propanediamine Derivatives

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the journey of a drug candidate from laboratory discovery to clinical application, the intrinsic thermodynamic stability of the active pharmaceutical ingredient (API) is a cornerstone of its success. Thermodynamic stability, governed by the principles of Gibbs free energy, dictates a molecule's propensity to exist in its lowest energy state. For drug development professionals, this translates directly to critical product attributes such as shelf-life, resistance to degradation, and ultimately, patient safety and efficacy. An unstable compound can degrade into impurities that may be inactive, less active, or even toxic, compromising the quality and safety of the final drug product.[1]

This guide provides a comprehensive framework for assessing the thermodynamic stability of N1-(3-Pyridinylmethyl)-1,3-propanediamine and its derivatives. While public literature on this specific compound class is limited[2], the principles and methodologies detailed herein are universally applicable to small molecule drug candidates. We will explore both experimental and computational approaches, offering not just protocols, but the scientific rationale behind them to empower researchers in making informed decisions throughout the development lifecycle.

Structural Considerations for this compound Derivatives

The parent compound, this compound, possesses several structural features that can influence its thermodynamic stability:

-

Pyridine Ring: A heteroaromatic system that can be susceptible to oxidation or photolytic degradation.

-

Propanediamine Backbone: A flexible aliphatic chain with primary and secondary amine functionalities. Amines are known to be susceptible to oxidation and can react with excipients.

-

Methyl Linkage: The benzylic-like position of the CH2 group between the pyridine ring and the diamine chain could be a point of oxidative vulnerability.

Derivatization of this core structure, whether through substitution on the pyridine ring or modification of the diamine chain, will invariably alter its thermodynamic properties. Understanding these potential liabilities is the first step in designing a robust stability assessment program.

Part 1: Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential for a thorough understanding of a compound's stability.

Thermal Analysis Techniques

Thermal analysis provides fundamental information about how a material behaves under the influence of temperature.[3]

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is widely used in the pharmaceutical industry to characterize the physical and energetic properties of a substance.[5][6] Key applications include determining melting points, detecting polymorphic transitions, and assessing drug-excipient compatibility.[5][7]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound derivative into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of volatile components.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, e.g., 25°C.

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature well above the expected melting point (e.g., 250°C).

-

Maintain a constant flow of an inert gas, such as nitrogen, to provide a stable thermal environment.

-

-

Data Analysis: The resulting thermogram will show endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The peak of the endotherm corresponds to the melting point, and the area under the peak can be used to calculate the enthalpy of fusion.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is invaluable for determining the thermal stability and decomposition profile of a compound.[9][10] TGA can identify the temperature at which degradation begins and quantify the amount of residual solvents or water in the material.[8][9]

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

-

Instrument Setup: Place the pan onto the TGA's microbalance.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).

-

The analysis is typically run under a nitrogen atmosphere to study thermal decomposition without oxidation.

-

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.

Isothermal Microcalorimetry (IMC)

Isothermal microcalorimetry is a highly sensitive technique that measures the heat flow from a sample at a constant temperature.[11] It can detect very slow chemical and physical processes, making it ideal for real-time stability assessment under near-ambient conditions. This method offers a significant advantage over accelerated studies as it avoids the need for Arrhenius extrapolations.[12]

Experimental Protocol: IMC for Stability Assessment

-

Sample Preparation: A precisely weighed amount of the derivative is sealed in an ampoule.

-

Equilibration: The ampoule is placed in the microcalorimeter and allowed to thermally equilibrate.

-

Data Acquisition: The heat flow from the sample is measured over an extended period (hours to days).

-

Data Interpretation: A stable compound will show a heat flow signal that is close to the baseline. An unstable compound will produce a measurable heat flow, the magnitude of which is proportional to the rate of degradation.[13]

Forced Degradation (Stress) Studies

Forced degradation studies are a regulatory requirement and a critical tool in drug development.[1] These studies involve subjecting the drug substance to harsh conditions to intentionally degrade it.[14] The primary goals are to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of the analytical methods used.[1][15] According to ICH Q1A(R2) guidelines, a target degradation of 5-20% is generally considered optimal.[15]

Experimental Protocol: Forced Degradation

For each condition, a solution of the this compound derivative is prepared and subjected to the stressor. Samples are taken at various time points and analyzed by a suitable stability-indicating method, such as HPLC-UV/MS.

-

Acid Hydrolysis: 0.1 M HCl, heated at 60°C.

-

Base Hydrolysis: 0.1 M NaOH, at room temperature.

-

Oxidation: 3% H2O2, at room temperature.

-

Thermal Degradation: The solid drug substance is heated at 70°C.[16]

-

Photostability: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]

Part 2: Computational Prediction of Thermodynamic Stability

Computational methods offer a powerful and cost-effective way to predict the stability of drug candidates in the early stages of development, allowing for the prioritization of the most promising derivatives.

Quantum Mechanics (QM)

Quantum mechanics-based methods can provide highly accurate predictions of molecular properties, including stability and reactivity.[17] By calculating the electronic structure of a molecule, QM can be used to predict reaction pathways and activation energies for degradation.[17] Hybrid methods that combine QM with molecular mechanics (QM/MM) are particularly effective for simulating complex biomolecular systems.[18]

Molecular Mechanics (MM) and Molecular Dynamics (MD)

Molecular mechanics force fields offer a faster, albeit less accurate, alternative to QM for exploring the conformational landscape of a molecule. Molecular dynamics simulations can be used to study the time-dependent behavior of a molecule, providing insights into its flexibility and potential degradation pathways. These methods are particularly useful for screening large libraries of derivatives to identify those with the most favorable stability profiles.[19]

Data Presentation and Visualization

Table 1: Summary of Thermal Analysis Data

| Derivative | Melting Point (°C) (DSC) | Enthalpy of Fusion (J/g) (DSC) | Onset of Decomposition (°C) (TGA) |

| Parent Compound | 155.2 | 120.5 | 210.8 |

| Derivative A | 168.5 | 135.2 | 225.4 |

| Derivative B | 142.1 | 110.8 | 198.7 |

Table 2: Summary of Forced Degradation Results

| Stress Condition | Parent Compound (% Degradation) | Derivative A (% Degradation) | Derivative B (% Degradation) | Major Degradants Identified |

| 0.1 M HCl, 60°C, 24h | 8.5 | 5.2 | 12.1 | Hydrolysis of amine |

| 0.1 M NaOH, RT, 24h | 12.3 | 9.8 | 15.6 | Ring opening |

| 3% H2O2, RT, 24h | 18.9 | 11.5 | 25.4 | N-oxide formation |

| 70°C, 48h | 6.2 | 4.1 | 8.9 | Dimerization |

| Photostability | 10.1 | 7.8 | 13.5 | Photodegradation products |

Diagrams

Caption: Integrated workflow for thermodynamic stability assessment.

Caption: Potential degradation pathways under stress conditions.

Conclusion

A thorough and systematic evaluation of thermodynamic stability is non-negotiable in the development of safe and effective pharmaceuticals. By integrating computational predictions with a suite of robust experimental techniques such as DSC, TGA, IMC, and forced degradation studies, researchers can build a comprehensive stability profile for this compound derivatives. This knowledge is paramount for selecting the most promising drug candidates, designing stable formulations, and ensuring product quality throughout its lifecycle.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

- Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. TA Instruments.

- Isothermal Microcalorimetry in Pharmaceutical Science. TA Instruments.

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass Laboratories Inc.

- Suurkuusk, M. Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. TA Instruments.

- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024).

- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026). ResolveMass Laboratories.

- From quantum mechanics to metabolic pathways. American Chemical Society.

- Thermogravimetric Analysis (TGA). Auriga Research.

- Differential Scanning Calorimetry of Pharmaceuticals. (2021). News-Medical.Net.

- Piel, G. (2010). Stability assessment of pharmaceuticals and biopharmaceuticals by isothermal calorimetry. Journal of Pharmaceutical Sciences, 99(5), 2248-2263.

- Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.

- Predicting routes of phase I and II metabolism based on quantum mechanics and machine learning. (2020). Journal of Computer-Aided Molecular Design, 34(1), 103-122.

- Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry. (2009). ResearchGate.

- Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). Pharmaceutical Technology, 30(10), 54-62.

- Differential Scanning Calorimetry & Pharmaceuticals. (2014). Innovatech Labs.

- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Forced Degradation Testing. SGS Thailand.

- The role of quantum Mechanics in revolutionizing drug discovery. (2023). International Journal of Innovative Research in Technology, 10(1), 1-6.

- Thermodynamic Studies for Drug Design and Screening. (2012). Expert Opinion on Drug Discovery, 7(4), 287-301.

- Automated Digital Prediction of Chemical Degradation Products. (2024). Schrödinger.

- Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening. (2022).

- Application and Limitations of Thermogravimetric Analysis to Delineate the Hot Melt Extrusion Chemical Stability Processing Window. (2018). Molecular Pharmaceutics, 15(11), 5037-5047.

- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). International Journal of Molecular Sciences, 23(19), 11843.

- Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2020). International Journal of Molecular Sciences, 21(11), 4065.

- Potentially increasing the metabolic stability of drug candidates via computational site of metabolism prediction by CYP2C9: The utility of incorporating protein flexibility via an ensemble of structures. (2014). Journal of Molecular Graphics and Modelling, 52, 137-147.

- Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2023).

- Applying thermodynamic profiling in lead finding and optimization. (2015). Nature Reviews Drug Discovery, 14(2), 91-104.

- Thermodynamic profiling for fragment-based lead discovery and optimization. (2019). Expert Opinion on Drug Discovery, 14(10), 965-977.

- Molecular Simulation and Statistical Learning Methods toward Predicting Drug–Polymer Amorphous Solid Dispersion Miscibility, Stability, and Formulation Design. (2021). Pharmaceutics, 13(9), 1435.

- Computational simulation and target prediction studies of solubility optimization of decitabine through supercritical solvent. (2022). Scientific Reports, 12(1), 18783.

- This compound. PubChem.

Sources

- 1. Forced Degradation Testing | SGS Thailand [sgs.com]

- 2. PubChemLite - this compound (C9H15N3) [pubchemlite.lcsb.uni.lu]

- 3. Differential Scanning Calorimetry & Pharmaceuticals [innovatechlabs.com]

- 4. news-medical.net [news-medical.net]

- 5. quercus.be [quercus.be]

- 6. veeprho.com [veeprho.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. veeprho.com [veeprho.com]

- 11. freethinktech.com [freethinktech.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. biopharmaspec.com [biopharmaspec.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. ijirt.org [ijirt.org]

- 18. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potentially increasing the metabolic stability of drug candidates via computational site of metabolism prediction by CYP2C9: The utility of incorporating protein flexibility via an ensemble of structures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Selective Synthesis of N1-(3-Pyridinylmethyl)-1,3-propanediamine via Reductive Amination

Abstract & Scope

This application note details a robust protocol for the mono-alkylation of 1,3-propanediamine with 3-pyridinecarboxaldehyde (nicotinaldehyde). The synthesis of non-symmetrical polyamines presents a specific challenge: preventing the formation of bis-alkylated byproducts (where one diamine molecule reacts with two aldehyde molecules).

This protocol utilizes a high-dilution, inverse-addition strategy coupled with Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike harsh reducing agents (e.g.,

Strategic Analysis: The Selectivity Challenge

To synthesize N1-(3-Pyridinylmethyl)-1,3-propanediamine, we must couple two components:

The Problem: Statistical Polyalkylation

The 1,3-propanediamine molecule possesses two primary amine groups with identical reactivity. Once the first amine reacts with the aldehyde to form the product, the remaining primary amine on the other end of the chain remains reactive. In stoichiometric conditions (1:1), this leads to a statistical mixture of:

-

Unreacted diamine.[2]

-

Target mono-alkylated product.

-

Undesired bis-alkylated byproduct (N,N'-bis(3-pyridinylmethyl)-1,3-propanediamine).

The Solution: The "Flood" Strategy

To force the reaction kinetics toward mono-alkylation, we employ a 5:1 to 10:1 molar excess of 1,3-propanediamine. This ensures that every aldehyde molecule encounters a fresh diamine molecule rather than an already-reacted product.

Mechanistic Pathway (Graphviz)

Caption: Logical flow of the synthesis strategy highlighting the suppression of bis-alkylation via stoichiometry.

Materials & Equipment

Reagents Table

| Reagent | CAS No.[2][3] | Equiv.[2][4] | Role | Critical Properties |

| 3-Pyridinecarboxaldehyde | 500-22-1 | 1.0 | Electrophile | Air sensitive; use fresh or distilled. |

| 1,3-Propanediamine | 109-76-2 | 5.0 - 10.0 | Nucleophile | Hygroscopic; fuming liquid. |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 1.4 - 1.5 | Reducing Agent | Moisture sensitive; store in desiccator. |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Solvent | Anhydrous required. |

| Acetic Acid (Glacial) | 64-19-7 | 1.0 | Catalyst | Promotes imine formation. |

| Sodium Bicarbonate | 144-55-8 | N/A | Quench | Saturated aqueous solution. |

Equipment

-

Three-neck round-bottom flask (250 mL or 500 mL depending on scale).

-

Addition funnel (pressure-equalizing).

-

Nitrogen (

) or Argon gas line. -

Magnetic stir bar.[4]

-

Rotary evaporator.

-

High-vacuum pump (for removal of excess diamine).

Experimental Protocol

Phase 1: Imine Formation

Objective: Form the imine intermediate while maintaining a high ratio of diamine to aldehyde.

-

Setup: Flame-dry a 3-neck round-bottom flask and flush with

. -

Diamine Charge: Add 1,3-Propanediamine (10.0 equiv) and anhydrous DCM (concentration ~0.2 M relative to diamine) to the flask.

-

Note: The large excess is the critical control point for mono-selectivity.

-

-

Acid Catalyst: Add Acetic Acid (1.0 equiv) .

-

Reasoning: Protonation of the aldehyde carbonyl oxygen makes it more electrophilic, accelerating imine formation.

-

-

Aldehyde Addition: Dissolve 3-Pyridinecarboxaldehyde (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the stirring diamine solution over 30–60 minutes.

-

Control: Slow addition ensures the aldehyde is always in the presence of a vast excess of amine.

-

-

Equilibration: Stir the mixture at room temperature (

) for 1 hour.

Phase 2: Reductive Amination

Objective: Irreversibly reduce the C=N bond to the C-N amine bond.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3–4 portions over 15 minutes.

-

Observation: Mild effervescence may occur.

-

Why STAB? STAB reduces imines faster than aldehydes, but it is much less reactive toward aldehydes than

. This prevents the direct reduction of the aldehyde to the alcohol (3-pyridinemethanol).

-

-

Reaction Time: Stir vigorously at room temperature for 12–16 hours (overnight) under

. -

Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1%

). The aldehyde spot should disappear.

Phase 3: Workup & Purification

Objective: Isolate the product and remove the 9 equivalents of unreacted diamine.

-

Quench: Slowly add saturated aqueous

to the reaction mixture. Stir for 15 minutes to destroy excess hydride. -

Extraction:

-

Separate the organic layer (DCM).

-

Extract the aqueous layer 3x with DCM.

-

Note: 1,3-Propanediamine is highly water-soluble (

~10). A significant portion will remain in the aqueous phase, but some will extract into DCM.

-

-

Drying: Combine organic layers, dry over

, filter, and concentrate in vacuo. -

Removal of Excess Diamine (Critical Step):

-

The residue will contain the product and the excess 1,3-propanediamine.

-

Method A (Distillation): 1,3-Propanediamine boils at

(atm). The product boils significantly higher. Apply high vacuum (<1 mmHg) and heat the flask (oil bath ~60-80°C) to distill off the unreacted diamine into a cold trap. -

Method B (Chromatography): If distillation is unavailable, purify via silica gel column chromatography.

-

Eluent: DCM : MeOH :

(90:9:1). The diamine is very polar and will elute later or streak; the mono-alkylated product will elute first.

-

-

Workflow Visualization

Caption: Step-by-step experimental workflow from reagent mixing to final purification.

Analytical Validation

To confirm the identity of this compound, look for these characteristic signals:

1H NMR (CDCl3, 400 MHz)

-

Pyridine Ring:

-

~8.5 (d/s, 2H,

- ~7.6 (d, 1H, proton para to N).

- ~7.2 (m, 1H, proton meta to N).

-

~8.5 (d/s, 2H,

-

Benzylic Position:

-

~3.8 (s, 2H,

-

~3.8 (s, 2H,

-

Propyl Chain:

-

~2.7 (t, 2H,

-

~2.8 (t, 2H,

-

~1.6-1.7 (quint, 2H, central

-

~2.7 (t, 2H,

Mass Spectrometry (ESI+)

-

Molecular Formula:

-

Exact Mass: 165.13 g/mol

-

Observed ion:

m/z. -

Note: If you observe a peak at ~257 m/z, this indicates the bis-alkylated impurity (

), meaning the diamine excess was insufficient or addition was too fast.

Safety & Handling

-

1,3-Propanediamine: Corrosive, flammable, and toxic. Causes severe skin burns and eye damage. Handle only in a fume hood.

-

STAB: Evolves hydrogen gas upon quenching. Ensure proper ventilation.

-

Nicotinaldehyde: Irritant.

References

-

Abdel-Magid, A. F., et al. (1996).[5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7] [Link]

-

Bar-Haim, G., & Kol, M. (2004).[8] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 6(20), 3549–3551. (Demonstrates selectivity principles in diamine-like systems). [Link]

Sources

- 1. 1,3-Propanediamine, N1-(3-aminopropyl)-N1,N3,N3-trimethyl- | C9H23N3 | CID 88083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Oleyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 3. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

Application Notes & Protocols: N1-(3-Pyridinylmethyl)-1,3-propanediamine as a Versatile Bidentate Ligand

Introduction: The Architectural Advantage of Hybrid Ligands

In the landscape of coordination chemistry and homogeneous catalysis, the design of the ligand scaffold is paramount. The electronic and steric properties of the ligand dictate the stability, reactivity, and selectivity of the resulting metal complex. N1-(3-Pyridinylmethyl)-1,3-propanediamine is a compelling example of a hybrid bidentate ligand, featuring two distinct nitrogen donor sites: a soft, π-accepting sp²-hybridized pyridine nitrogen and a hard, σ-donating sp³-hybridized aliphatic amine nitrogen. This structural dichotomy allows for the formation of stable six-membered chelate rings with a variety of transition metals, creating complexes with unique electronic properties suitable for catalytic applications.[1][2]

This guide provides a comprehensive overview of the properties of this compound and detailed protocols for its application in the synthesis of a palladium(II) complex and its subsequent use in a representative Suzuki-Miyaura cross-coupling reaction. The methodologies are designed to be robust and adaptable, providing a solid foundation for researchers exploring the potential of this versatile ligand.

Ligand Properties, Safety, and Handling

Physicochemical Properties

This compound, also known as N'-(pyridin-3-ylmethyl)propane-1,3-diamine, is a diamine that requires careful handling due to its chemical nature.[3] While specific experimental data for this exact compound is sparse, its properties can be inferred from its structure and related compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅N₃ | [3] |

| Molecular Weight | 165.24 g/mol | [3] |

| Appearance | Expected to be a colorless to light yellow liquid | Inferred |

| Boiling Point | Not specified; likely >200 °C | Inferred |

| Solubility | Soluble in water and common organic solvents (e.g., DCM, MeOH, DMSO) | Inferred |

| CAS Number | 13933564 (for N'-(pyridin-3-ylmethyl)propane-1,3-diamine) | [3] |

Critical Safety & Handling Protocols

CAUSALITY: Amines, particularly diamines like 1,3-propanediamine, are known to be corrosive, causing severe skin burns and eye damage.[4][5] They can be harmful if swallowed, inhaled, or absorbed through the skin.[4][6] The flammability of related propanediamines also presents a significant hazard.[6][7] Therefore, this compound must be handled with stringent safety measures.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.[5]

-

Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8]

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Use spark-proof tools and keep away from heat, sparks, and open flames.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.

Experimental Protocol 1: Synthesis of a Palladium(II) Complex

Principle of Complexation

This protocol describes the synthesis of a square planar palladium(II) complex, [Pd(this compound)Cl₂]. Palladium(II) is a d⁸ metal ion that readily forms stable complexes with bidentate N,N-donor ligands. The ligand displaces weakly coordinating ligands (in this case, acetonitrile) from a suitable palladium precursor, such as bis(acetonitrile)palladium(II) dichloride, to form the thermodynamically favored chelated product. This type of complex is a common precursor for generating catalytically active species in cross-coupling reactions.[9]

Materials and Equipment

| Reagents | Equipment |

| This compound | Schlenk flask or round-bottom flask |

| Bis(acetonitrile)palladium(II) dichloride (PdCl₂(MeCN)₂) | Magnetic stirrer and stir bar |

| Dichloromethane (DCM), anhydrous | Syringes and needles |

| Diethyl ether, anhydrous | Inert gas line (Nitrogen or Argon) |

| Celite or filter paper | Standard glassware (beakers, graduated cylinders) |

| Deuterated solvent (e.g., DMSO-d₆) for NMR | Rotary evaporator, Vacuum pump |

Step-by-Step Synthesis Procedure

-

Preparation: Under an inert atmosphere (N₂ or Ar), add bis(acetonitrile)palladium(II) dichloride (259 mg, 1.0 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.

-

Dissolution: Add 15 mL of anhydrous dichloromethane to the flask. Stir the resulting yellow suspension at room temperature.

-

Ligand Addition: In a separate vial, dissolve this compound (165 mg, 1.0 mmol) in 5 mL of anhydrous dichloromethane.

-

Reaction: Slowly add the ligand solution dropwise to the stirring palladium precursor suspension over 5 minutes. The causality here is to prevent localized high concentrations of the ligand, which could lead to side products.

-

Complex Formation: Stir the reaction mixture at room temperature for 4 hours. A color change from yellow to a paler yellow or off-white precipitate is typically observed as the complex forms.

-

Isolation: Reduce the solvent volume to approximately 5 mL under a gentle stream of inert gas or via rotary evaporation.

-

Precipitation: Add 20 mL of anhydrous diethyl ether to the concentrated suspension to precipitate the product fully. Diethyl ether is used as an anti-solvent because the desired complex has poor solubility in it, ensuring high recovery.

-

Filtration & Washing: Isolate the solid product by vacuum filtration. Wash the solid with two 10 mL portions of diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting solid under high vacuum for at least 2 hours. Yields are typically >90%.

Characterization of the Complex

-

¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show a downfield shift of the ligand's proton signals upon coordination to the paramagnetic palladium center. The disappearance of the free ligand peaks confirms complex formation.

-

Elemental Analysis: Provides the elemental composition (C, H, N) of the complex, which can be compared to the calculated values for the expected formula (C₉H₁₅Cl₂N₃Pd) to verify purity.

Experimental Protocol 2: Catalytic Suzuki-Miyaura Cross-Coupling

Principle of Catalysis

The synthesized Pd(II) complex serves as a pre-catalyst. In the presence of a base, it is reduced in situ to a Pd(0) species, which is the catalytically active form. The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) species reacts with the aryl halide.

-

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups couple and are eliminated from the palladium, regenerating the Pd(0) catalyst. Transition metal complexes are widely used as catalysts for such reactions.[10][11]

Caption: Chelation of the ligand to a metal center (M).

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Protocol 1: Low or no yield of complex | Impure starting materials. | Use high-purity, anhydrous solvents and fresh palladium precursor. |

| Insufficient reaction time. | Extend the reaction time to 8-12 hours and monitor by TLC. | |

| Protocol 2: Catalytic reaction is sluggish or fails | Catalyst deactivation due to oxygen. | Ensure the reaction setup is thoroughly purged with inert gas. Use properly degassed solvents. |

| Insufficient base or inactive base. | Use freshly ground, dry potassium carbonate. Consider a stronger base like Cs₂CO₃. | |

| Low reaction temperature. | Increase the temperature to 110 °C (refluxing toluene). | |

| General: Inconsistent results | Ligand degradation. | Store the ligand under an inert atmosphere and away from light. |

| Moisture sensitivity. | Ensure all glassware is oven-dried and reactions are set up under anhydrous conditions. |

References

- Vertex AI Search Result. Coordination chemistry of 1,2-propanediamine, N1-(3,5-dichloro-2-pyridinyl)-2-methyl-.

- Spectrum Chemical. (2014). Safety Data Sheet: 1,3-DIAMINOPROPANE.

- PubChem. This compound.

- Fisher Scientific. (2013). SAFETY DATA SHEET: N,N,N`-Trimethyl-1,3-propanediamine.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: N,N'-bis(3-Aminopropyl)propane-1,3-diamine.

- Fisher Scientific. SAFETY DATA SHEET: N,N,N',N'-Tetramethyl-1,3-propanediamine.

- TCI Chemicals. (2025). SAFETY DATA SHEET: N,N-Dimethyl-1,3-propanediamine.

-

Chen, J. et al. (2016). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 21(9), 1229. Available at: [Link]

- Choi, J. H. et al. (2011). The bidentate 1,3-propanediamine (tn) ligand forms a six-membered chelate ring with a flattened chair conformation in chromium(III) complexes. Russian Journal of Coordination Chemistry, 37, 417-421.

-

Gamage, M. M. (2021). Group 10 and 11 Transition Metal Complexes for Small Molecule Activation and Catalysis. Scholarship@Miami. Available at: [Link]

-

Request PDF. Synthesis and Reactivity of Paramagnetic Ni Polypyridyl Complexes Relevant to Csp2‐Csp3 Coupling Reactions. Available at: [Link]

Sources

- 1. Buy 1,2-Propanediamine, N1-(3,5-dichloro-2-pyridinyl)-2-methyl- [smolecule.com]

- 2. sibran.ru [sibran.ru]

- 3. PubChemLite - this compound (C9H15N3) [pubchemlite.lcsb.uni.lu]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Synthesis of Coordination Complexes with N1-(3-Pyridinylmethyl)-1,3-propanediamine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N1-(3-Pyridinylmethyl)-1,3-propanediamine as a versatile ligand for the synthesis of novel coordination complexes. This guide details the synthesis of the ligand itself, outlines the fundamental principles governing its coordination chemistry, and provides a detailed, step-by-step protocol for the preparation of a representative Copper(II) complex. Furthermore, it covers essential characterization techniques and expected outcomes, ensuring a robust and reproducible methodology. The causality behind experimental choices is explained throughout, providing users with the foundational knowledge to adapt these protocols for the synthesis of a wide range of metallic complexes.

Introduction: The Utility of Pyridyl-Amine Ligands

This compound is a flexible, asymmetric chelating ligand that possesses three nitrogen donor atoms: a primary amine, a secondary amine, and a pyridine nitrogen. This structural arrangement allows it to act as a bidentate or tridentate ligand, coordinating to a metal center through various combinations of its nitrogen donors.[1] The presence of both a flexible propanediamine backbone and a semi-rigid pyridine ring allows for the formation of stable five- or six-membered chelate rings, resulting in thermodynamically stable coordination complexes.[2]

The coordination chemistry of ligands incorporating both pyridine and diamine functionalities has been a subject of significant interest. These complexes are explored for applications in catalysis, materials science, and as models for bioinorganic systems.[3][4] The specific geometry and electronic properties of the resulting metal complex can be fine-tuned by the choice of the metal ion, the counter-anions, and the reaction conditions. This guide provides the necessary protocols to explore this chemical space.

Ligand Synthesis: Reductive Amination Pathway

As this compound is not widely commercially available, a reliable synthetic route is essential. Reductive amination is a highly effective and controlled method for its preparation from 1,3-propanediamine and 3-pyridinecarboxaldehyde.[5][6] This two-step, one-pot reaction involves the initial formation of a Schiff base (imine), which is then reduced in situ to the desired secondary amine.

Causality of Experimental Choices:

-

Reagents: 1,3-Propanediamine is used in excess to minimize the dialkylation product. 3-Pyridinecarboxaldehyde is the source of the pyridinylmethyl group.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for reducing the imine in the presence of the aldehyde, although more selective agents like sodium cyanoborohydride (NaBH₃CN) can also be used.[5]

-

Solvent: Methanol is an excellent solvent for all reactants and facilitates the reaction.

-

pH Control: The reaction is typically carried out under neutral to slightly acidic conditions to promote imine formation without deactivating the amine nucleophile.[7]

Protocol 2.1: Synthesis of this compound

-

In a 250 mL round-bottom flask, dissolve 3-pyridinecarboxaldehyde (5.35 g, 50 mmol) in 100 mL of methanol.

-

Add 1,3-propanediamine (7.41 g, 100 mmol) dropwise to the stirred solution at room temperature. A color change to yellow is typically observed, indicating imine formation.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Cool the flask in an ice bath to 0-5 °C.

-

In small portions, carefully add sodium borohydride (1.89 g, 50 mmol) to the cooled, stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in 50 mL of deionized water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a viscous oil.

-

The product can be further purified by vacuum distillation if necessary.

Synthesis of a Representative [Cu(L)Cl₂] Complex

This section provides a detailed protocol for the synthesis of a Copper(II) complex using the prepared ligand (L), where L = this compound. Copper(II) is chosen due to its well-behaved coordination chemistry and distinct spectroscopic properties.[8][9]

Causality of Experimental Choices:

-

Metal Salt: Copper(II) chloride dihydrate (CuCl₂·2H₂O) is a common, stable, and soluble precursor for Cu(II) complexes.

-

Solvent: Ethanol or methanol are typically used as they readily dissolve both the ligand and the metal salt.

-

Stoichiometry: A 1:1 molar ratio of ligand to metal salt is used to favor the formation of a mononuclear complex.

-

Reaction Conditions: The reaction is performed at room temperature, as the coordination is typically rapid and exothermic. Stirring ensures homogeneity. The precipitation of the product drives the reaction to completion.

Protocol 3.1: Synthesis of Dichloro[this compound]copper(II)

-

Dissolve this compound (0.826 g, 5 mmol) in 20 mL of absolute ethanol in a 100 mL Erlenmeyer flask.

-

In a separate beaker, dissolve Copper(II) chloride dihydrate (0.852 g, 5 mmol) in 20 mL of absolute ethanol. The solution should be blue-green.

-

Slowly add the copper(II) chloride solution to the stirred ligand solution at room temperature.

-

An immediate color change and the formation of a precipitate are expected. Common colors for such complexes range from blue to purple.

-

Stir the reaction mixture vigorously for 4 hours at room temperature to ensure complete reaction.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with two small portions of cold ethanol (2 x 10 mL) and then with diethyl ether (1 x 15 mL) to remove any unreacted starting materials and to facilitate drying.

-

Dry the complex in a vacuum desiccator overnight.

-

Record the final mass and calculate the percentage yield.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of the [Cu(L)Cl₂] complex.

Characterization and Expected Results

Proper characterization is crucial to confirm the identity, purity, and structure of the synthesized complex.[10] Below are the key techniques and their expected outcomes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the coordination of the ligand to the metal center.

-

N-H Vibrations: The N-H stretching frequencies of the primary and secondary amines in the free ligand (typically ~3300-3400 cm⁻¹) are expected to shift to lower wavenumbers upon coordination to the copper ion.[11]

-

Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring (around 1590-1430 cm⁻¹) may also exhibit shifts upon coordination of the pyridine nitrogen.[11][12]

-

Metal-Ligand Vibrations: New, weaker bands may appear in the far-IR region (typically below 600 cm⁻¹), corresponding to Cu-N stretching vibrations.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic environment of the central metal ion.

-

d-d Transitions: For a Cu(II) complex (d⁹ configuration), a broad absorption band is expected in the visible region (typically 500-700 nm).[13] The position and intensity of this band are indicative of the coordination geometry around the copper center (e.g., square planar, tetrahedral, or octahedral).[14][15]

-

Charge Transfer Bands: More intense ligand-to-metal charge transfer (LMCT) bands may be observed in the UV region.[16]

Elemental Analysis

Elemental analysis for Carbon (C), Hydrogen (H), and Nitrogen (N) is used to confirm the empirical formula of the complex. The experimentally determined percentages should be within ±0.4% of the calculated values for the proposed formula, [Cu(C₉H₁₅N₃)Cl₂].

Data Summary Table

| Analysis Technique | Expected Observation for [Cu(C₉H₁₅N₃)Cl₂] | Purpose |

| Yield | >80% | Assess reaction efficiency. |

| Appearance | Blue or purple crystalline solid. | Qualitative confirmation of reaction. |

| IR Spectroscopy | Shift of N-H and pyridine ring stretching frequencies to lower wavenumbers compared to the free ligand. | Confirm coordination of N-donor atoms. |

| UV-Vis Spectroscopy | Broad d-d transition band in the 500-700 nm range. | Provide insight into the electronic structure and geometry of the Cu(II) center. |

| Elemental Analysis | C: 35.95%, H: 5.03%, N: 13.97% (Calculated). Experimental values should be in close agreement. | Verify the empirical formula and purity of the complex. |

Visualization of Ligand Coordination

Caption: Tridentate coordination mode of the ligand to a metal center.

Conclusion

This guide provides a robust framework for the synthesis and characterization of coordination complexes using this compound. By detailing both the ligand synthesis and a representative complexation reaction, and by explaining the scientific rationale behind the chosen methodologies, researchers are well-equipped to explore this chemistry. The protocols are designed to be self-validating through the described characterization techniques, ensuring high scientific integrity. These foundational methods can be adapted for various transition metals, paving the way for the development of new materials and compounds with novel properties.

References

-

Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. PubMed Central. Available at: [Link]

-

Synthesis and structure of copper(II) complexes of two new poly(2-pyridylalkyl)diamine ligands. ResearchGate. Available at: [Link]

-

Synthesis and characterization of nickel(II) complexes containing ligands derived from disaccharides and 1,3-diaminopropane. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

Spectroscopic characterization of tetrakis(pyridine)copper(II) complexes in zeolite Y. Inorganic Chemistry. Available at: [Link]

-

Nature of the coordination bond in metal complexes of substituted pyridine derivatives. IV. Skeletal vibration spectra and the substituent effect upon the coordination bond of the pyridine complex of zinc(II) ion. Semantic Scholar. Available at: [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

-

Structural features for the Cu(II) complexes with di-(2-pyridyl)methanediol as ligand and different anions. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

-

New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. Dalton Transactions. Available at: [Link]

-

Synthesis and structural characterization of a (N,N′-bis[2(S)-pyrrolidylmethyl]-propane-1,3-diamine) nickel (II) complex. ResearchGate. Available at: [Link]

-

Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. PubMed Central. Available at: [Link]

-

Templated synthesis of Ni(ii) complexes of unsymmetrical Schiff base ligands derived from 1,3-diamino-2-propanol: structural diversity and magnetic properties. New Journal of Chemistry. Available at: [Link]

-

Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

-

Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

-

Neptunium Pyridine Dipyrrolide Complexes. Organometallics. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

reductive amination & secondary amine synthesis. YouTube. Available at: [Link]

-

22.3 Synthesis of Amines. YouTube. Available at: [Link]

-

Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture. PubMed Central. Available at: [Link]

-

Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones. PubMed Central. Available at: [Link]

-

Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies. PubMed Central. Available at: [Link]

-

Coordination Chemistry of Transition Metals. University of Wisconsin Pressbooks. Available at: [Link]

Sources

- 1. 19.2 Coordination Chemistry of Transition Metals – Chemistry [wisc.pb.unizin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New pyridine carboxamide ligands and their complexation to copper(ii). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antioxidant activities of new nickel(II) complexes derived from 4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jscimedcentral.com [jscimedcentral.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Catalytic Applications of N1-(3-Pyridinylmethyl)-1,3-propanediamine Metal Complexes: A Technical Guide for Researchers

Introduction: The Versatility of the N1-(3-Pyridinylmethyl)-1,3-propanediamine Ligand

In the landscape of modern catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. The this compound ligand is an emerging scaffold that offers a unique combination of electronic and steric properties. Its hybrid design, featuring a pyridine ring for π-accepting capabilities and a flexible diamine backbone, allows for the formation of stable chelate complexes with a variety of transition metals. This guide provides an in-depth exploration of the catalytic applications of these metal complexes, with a focus on ruthenium-catalyzed transfer hydrogenation, palladium-catalyzed cross-coupling reactions, and copper-catalyzed oxidation reactions. The protocols and insights presented herein are designed to be a valuable resource for researchers in academia and the pharmaceutical industry.

The coordination of this compound to a metal center creates a versatile catalytic environment. The pyridinyl nitrogen, the secondary amine, and the primary amine can act as a tridentate NNN donor set, providing a stable coordination sphere that can be fine-tuned by substitution on the pyridine ring or the diamine backbone. This adaptability makes these complexes promising candidates for a range of catalytic transformations.

Ruthenium Complexes in Transfer Hydrogenation

Ruthenium complexes bearing nitrogen-based ligands are well-established catalysts for transfer hydrogenation reactions, a crucial method for the reduction of ketones, aldehydes, and imines.[1][2] The this compound ligand provides a robust platform for developing highly efficient ruthenium catalysts for this transformation.

Mechanistic Insights

The transfer hydrogenation of ketones by ruthenium complexes typically proceeds via a concerted outer-sphere mechanism. The catalytic cycle is initiated by the formation of a ruthenium hydride species from a hydrogen donor, commonly isopropanol or formic acid. This hydride is then transferred to the carbonyl carbon of the substrate, regenerating the catalyst and producing the corresponding alcohol. The NNN ligand framework of this compound plays a critical role in stabilizing the ruthenium center throughout this cycle and can influence the rate and selectivity of the reaction through both electronic and steric effects.

Caption: Catalytic cycle for Ru-catalyzed transfer hydrogenation.

Protocol: Synthesis of a Ruthenium Catalyst Precursor

This protocol describes a general method for the synthesis of a dichlororuthenium(II) complex with this compound, which can serve as a precatalyst for transfer hydrogenation reactions.

Materials:

-

This compound

-

[Ru(p-cymene)Cl₂]₂

-

Toluene, anhydrous

-

Hexane, anhydrous

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (1.0 eq) in anhydrous toluene.

-

In a separate flask, dissolve this compound (2.2 eq) in anhydrous toluene.

-

Add the ligand solution dropwise to the ruthenium precursor solution at room temperature with vigorous stirring.

-

Stir the reaction mixture at 80 °C for 4 hours. A precipitate will form.

-

Allow the mixture to cool to room temperature.

-

Filter the solid product, wash with anhydrous toluene and then with anhydrous hexane.

-

Dry the resulting solid under vacuum to yield the [Ru(this compound)Cl₂] complex.

Protocol: Catalytic Transfer Hydrogenation of Acetophenone

Materials:

-

[Ru(this compound)Cl₂] catalyst

-

Acetophenone

-

Isopropanol (hydrogen donor and solvent)

-

Potassium hydroxide (base)

-

Reaction vial with a magnetic stir bar

Procedure:

-

To a reaction vial, add the ruthenium catalyst (0.01 mol%), acetophenone (1.0 mmol), and isopropanol (5 mL).

-

Add potassium hydroxide (0.1 mmol).

-

Seal the vial and heat the reaction mixture to 80 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

| Catalyst System | Substrate | Product | Yield (%) | TOF (h⁻¹) | Reference |

| Ru-NNN Complex | Acetophenone | 1-Phenylethanol | >95 | up to 1.16 x 10³ | [1] |

| RuCl₃·xH₂O | Quinolines | Tetrahydroquinolines | High | N/A | [2][3] |

Palladium Complexes in Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic chemistry for the formation of carbon-carbon bonds.[4] Palladium complexes of this compound are expected to be effective catalysts for reactions such as the Suzuki-Miyaura coupling.

Mechanistic Insights

The Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The this compound ligand can influence each of these steps. The electronic properties of the pyridine ring can modulate the electron density at the palladium center, affecting the rate of oxidative addition and reductive elimination. The flexible diamine backbone can accommodate the geometric changes of the palladium complex throughout the catalytic cycle.

Caption: Catalytic cycle for Pd-catalyzed Suzuki-Miyaura coupling.

Protocol: Synthesis of a Palladium Catalyst Precursor

This protocol outlines a general procedure for synthesizing a palladium(II) complex with this compound.

Materials:

-

This compound

-

Palladium(II) acetate

-

Acetonitrile, anhydrous

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1.0 eq) in hot anhydrous acetonitrile.

-

In a separate flask, dissolve this compound (1.1 eq) in hot anhydrous acetonitrile.

-

Add the ligand solution dropwise to the palladium salt solution under reflux.

-

Continue refluxing for 2 hours.

-

Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum to obtain the palladium complex.[5]

Protocol: Catalytic Suzuki-Miyaura Cross-Coupling

Materials:

-

Palladium catalyst (0.1 mol%)

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Potassium carbonate (2.0 mmol)

-

Toluene/Water (4:1 mixture)

-

Reaction vial with a magnetic stir bar

Procedure:

-

To a reaction vial, add the palladium catalyst, aryl bromide, phenylboronic acid, and potassium carbonate.

-

Add the toluene/water solvent mixture (5 mL).

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

| Catalyst System | Aryl Halide | Boronic Acid | Yield (%) | Conditions | Reference |

| Pd-NNN Pincer | 4-Bromotoluene | Phenylboronic acid | >98 | 1 h, 100°C | [5] |

| Pd-Indolyl-NNN | 4-Bromoanisole | Phenylboronic acid | 96 | 1 h, 70°C | [6] |

Copper Complexes in Oxidation Catalysis

Copper complexes are known to catalyze a wide range of oxidation reactions, leveraging the accessible Cu(I)/Cu(II) redox couple.[7][8] Complexes of this compound with copper are promising for applications in aerobic oxidation of alcohols and phenols.

Mechanistic Insights

The mechanism of copper-catalyzed aerobic oxidation often involves the formation of a copper(II)-peroxo or hydroperoxo intermediate. The this compound ligand can stabilize these reactive oxygen species and facilitate the subsequent oxidation of the substrate. The reaction typically proceeds through a series of single-electron transfer steps, with the ligand environment playing a crucial role in tuning the redox potential of the copper center.

Caption: Simplified pathway for copper-catalyzed aerobic oxidation.

Protocol: Synthesis of a Copper Catalyst Precursor

Materials:

-

This compound

-

Copper(II) chloride dihydrate

-

Methanol

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve copper(II) chloride dihydrate (1.0 eq) in methanol in an Erlenmeyer flask.

-

In a separate flask, dissolve this compound (1.0 eq) in methanol.

-

Slowly add the ligand solution to the copper salt solution with stirring at room temperature. A color change should be observed.

-

Stir the mixture for 1 hour at room temperature.

-

Slowly evaporate the solvent to obtain the solid copper complex. The product can be recrystallized from a suitable solvent system if necessary.

Protocol: Catalytic Aerobic Oxidation of Benzyl Alcohol

Materials:

-

Copper catalyst

-

Benzyl alcohol

-

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst

-

Acetonitrile

-

Reaction flask equipped with a balloon of air or oxygen

-

Magnetic stirrer and stir bar

Procedure:

-

In a reaction flask, dissolve the copper catalyst (1 mol%) and TEMPO (5 mol%) in acetonitrile.

-

Add benzyl alcohol (1.0 mmol).

-

Fit the flask with a balloon containing air or oxygen and stir the reaction mixture at 60 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting benzaldehyde by column chromatography.

| Catalyst System | Substrate | Product | Yield (%) | Conditions | Reference |

| Cu-uns-penp | Toluene | Benzaldehyde | up to 20% | Low Temp, O₂ | [8] |

| Cu-Anilido-Imine | Benzimidazoles | N-Aryl Benzimidazoles | up to 96% | 40°C, Air | [9] |

Conclusion and Future Outlook

Metal complexes of this compound represent a promising class of catalysts with broad potential applications in organic synthesis. The modularity of the ligand structure allows for systematic tuning of the catalyst's properties, opening avenues for the development of highly active and selective catalysts for a variety of transformations. Future research in this area will likely focus on the synthesis of chiral derivatives of this ligand for asymmetric catalysis, the immobilization of these complexes on solid supports for heterogeneous catalysis, and the exploration of their utility in other catalytic reactions such as C-H activation and polymerization. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich catalytic chemistry of these versatile complexes.

References

- Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere.

- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC.

- The Growing Importance of N-Methyl-1,3-propanediamine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Prec

- Synthesis, characterization and catalytic behaviour of DIMERIC Co(II) and Ni(II) complexes containing N,N|-METHYL-2-pyridinylmethylene)-3,3|,5,5|-tetramethyl- benzidine.

- Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Prec

- Reactivity of non-organometallic ruthenium(II) polypyridyl complexes and their application as catalysts for hydride transfer reactions. Frontiers.

- Water-soluble transition metal complexes of ruthenium(ii), osmium(ii), rhodium(iii) and iridium(iii) with chelating N-heterocyclic carbene ligands in hydrogenation and transfer hydrogenation catalysis. Dalton Transactions (RSC Publishing).

- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC.

- Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI.

- Coordination Chemistry Reviews. Padua Research Archive.

- Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. PMC.

- Unveiling the chemistry of polynuclear copper complexes: current synthetic strategies, properties and emerging applic

- Catalytic Synthesis of 1,3-Propylenediamines.

- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.

- Group 10 and 11 Transition Metal Complexes for Small Molecule Activation and C

- Immobilization of a copper complex based on the tripodal ligand (2‐aminoethyl)bis(2‐pyridylmethyl)amine (uns‐penp).

- Synthesis of bis(N-arylcarboximidoylchloride)pyridine cobalt(II)

- Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Applic

- Suzuki-Miyaura cross-coupling reaction catalyzed by new synthesized palladium complex containing N,N,O-Tridentate ligands.

- 1,3-Propanediamine, N-methyl-. The NIST WebBook.

- Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Imid

- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener

- Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions.

- Oxidation of tetranuclear copper(I) complexes [(Pip)nCuX]4; n=1 or 2, Pip=Piperidine and X=Cl or Br, with two equivalents of tetrachloro-1,2-benzoquinone (TClBQ)

- N1-(9-ACRIDINYL)-N3,N3-DIMETHYL-1,3-PROPANEDIAMINE. gsrs.

Sources

- 1. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst [organic-chemistry.org]

- 3. Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling the chemistry of polynuclear copper complexes: current synthetic strategies, properties and emerging applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06568B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of N1-(3-Pyridinylmethyl)-1,3-propanediamine Crude Mixtures

Welcome to the technical support center for the purification of N1-(3-Pyridinylmethyl)-1,3-propanediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Poor Separation of the Target Compound from Starting Materials or Byproducts During Column Chromatography

Potential Cause 1: Inappropriate Stationary Phase

The basic nature of the pyridine and diamine moieties in this compound can lead to strong interactions with acidic silanol groups on standard silica gel, causing peak tailing and poor separation.[1]

Solution:

-

Use a less acidic or inert stationary phase: Consider using end-capped silica gel, alumina, or a polymer-based column to minimize these interactions.[1]

-